6-(morpholin-4-ylsulfonyl)-2H-1,4-benzothiazin-3-ol
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Overview
Description
6-(MORPHOLINE-4-SULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a sulfonyl group, and a benzothiazine core, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(MORPHOLINE-4-SULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of morpholine with sulfonyl chloride to form morpholine-4-sulfonyl chloride . This intermediate is then reacted with a benzothiazine derivative under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2-8°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(MORPHOLINE-4-SULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in dry solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(MORPHOLINE-4-SULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(MORPHOLINE-4-SULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine-4-sulfonyl chloride: Shares the morpholine and sulfonyl groups but lacks the benzothiazine core.
Benzothiazine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
6-(MORPHOLINE-4-SULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE is unique due to its combination of a morpholine ring, sulfonyl group, and benzothiazine core. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C12H14N2O4S2 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
6-morpholin-4-ylsulfonyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C12H14N2O4S2/c15-12-8-19-11-2-1-9(7-10(11)13-12)20(16,17)14-3-5-18-6-4-14/h1-2,7H,3-6,8H2,(H,13,15) |
InChI Key |
VIVAXNSNKSWCLF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)SCC(=O)N3 |
Origin of Product |
United States |
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